
Anagrelide impurity 1
Vue d'ensemble
Description
Anagrelide impurity 1 is a chemical compound that is often encountered as a byproduct during the synthesis of anagrelide hydrochloride. Anagrelide hydrochloride is a medication primarily used to treat essential thrombocythemia, a condition characterized by an elevated platelet count. The presence of impurities, such as this compound, is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of anagrelide impurity 1 can be achieved through various synthetic routes. One common method involves the reaction of anagrelide hydrochloride with ethanol in the presence of an acid catalyst. This reaction typically requires heating, followed by cooling, concentration, and purification steps to isolate the impurity .
Industrial Production Methods: In industrial settings, the production of this compound is often an unintended consequence of the large-scale synthesis of anagrelide hydrochloride. The process involves multiple steps, including the preparation of intermediate compounds such as 2,3-dichloro-6-nitrobenzonitrile and N-(2,3-dichloro-6-nitrobenzene) glycine ethyl ester . The final stages of the synthesis involve cyclization, chlorination, and reduction reactions, which can lead to the formation of impurities.
Analyse Des Réactions Chimiques
a) Alkylation and Condensation
-
Reaction : Benzyl chloride derivatives react with glycine ethyl ester under basic conditions to form alkylated intermediates. For example, ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride is a precursor that undergoes further transformations .
-
Mechanism : Nucleophilic substitution at the benzyl carbon facilitates glycine incorporation.
b) Reduction and Cyclization
-
Nitro Reduction : The nitro group in intermediates like ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine is reduced to an amine using stannous chloride or catalytic hydrogenation .
-
Cyclization : Subsequent intramolecular reactions form the quinazoline core, with potential side reactions leading to Anagrelide impurity 1 .
c) Acid Hydrolysis
-
Degradation Pathway : Exposure to hydrochloric acid under reflux conditions causes partial hydrolysis of the lactam ring in Anagrelide, yielding the impurity as a byproduct .
Table 1: Key Reactions in Impurity Formation
Degradation Pathways
This compound is sensitive to oxidative, thermal, and hydrolytic conditions:
a) Oxidative Degradation
-
Conditions : Exposure to hydrogen peroxide (3% w/v, 24 hours).
-
Outcome : Forms a major degradation product (RRT 1.13) with altered UV absorbance (λ<sub>max</sub> 258.5 nm) .
b) Thermal Degradation
c) Alkaline Hydrolysis
-
Reaction : Degrades into four products (RRT 0.49–1.44), with the major product (76.12% area) formed via ring-opening .
Table 2: Degradation Products Under Stress Conditions
Stress Condition | Major Degradation Product (RRT) | % Area | Source |
---|---|---|---|
Oxidative (H<sub>2</sub>O<sub>2</sub>) | 1.13 | 15% | |
Alkaline hydrolysis | 1.13 | 76.12% | |
Thermal (80°C) | — | ≤3.2% |
Stability Under Analytical and Storage Conditions
Stability studies highlight the impurity’s behavior in pharmaceutical formulations:
a) Chromatographic Stability
-
HPLC Conditions : Mobile phase of acetonitrile/water (pH 3.0) at 1.2 mL/min ensures baseline separation (retention time: 2.349 min) .
-
Robustness : Variations in flow rate (±0.1 mL/min) or acetonitrile content (±2%) do not affect resolution .
b) pH Sensitivity
c) Photostability
Parameter | Condition | Outcome | Source |
---|---|---|---|
pH stability | pH 2.5–3.0 | Stable | |
Thermal stability | 80°C, 10 days | ≤3.2% impurities | |
Oxidative stability | 3% H<sub>2</sub>O<sub>2</sub>, 24 hours | 15% degradation |
Applications De Recherche Scientifique
Analytical Chemistry Applications
Reference Standard in HPLC Studies
Anagrelide impurity 1 serves as a crucial reference standard in high-performance liquid chromatography (HPLC) methods. It is essential for the identification and quantification of impurities in anagrelide formulations. The development of robust analytical methods often requires the characterization of all related substances, including impurities, to ensure compliance with regulatory standards.
- HPLC Method Development : A study highlighted the use of this compound in developing a stability-indicating HPLC method for quantifying degradation products in solid oral dosage forms of anagrelide . This method aids in assessing the stability and quality of pharmaceutical products.
Stability Testing
In stability testing, this compound is utilized to evaluate the degradation pathways and stability profiles of anagrelide formulations. By understanding how impurities form over time under various conditions, researchers can optimize storage conditions and improve product formulations.
Pharmacological Research
Mechanistic Studies
Research involving this compound has provided insights into the pharmacological mechanisms of anagrelide itself. Studies have shown that while anagrelide is primarily used to treat essential thrombocythemia by inhibiting platelet aggregation, understanding its impurities can shed light on potential side effects or variations in therapeutic efficacy among different patient populations .
- Species-Specific Effects : The pharmacological effects of anagrelide are species-specific, making it critical to evaluate how impurities might influence these effects in human versus animal models. Investigations into the metabolism of anagrelide have indicated that impurities could alter its bioavailability and therapeutic outcomes .
Formulation Development
Improving Drug Delivery Systems
this compound plays a role in formulating new drug delivery systems aimed at enhancing the bioavailability and tolerability of anagrelide. Understanding the properties of this impurity can help in designing formulations that minimize adverse effects while maximizing therapeutic benefits.
- Particle Size Optimization : Recent patents have discussed methods for optimizing the particle size distribution of anagrelide hydrochloride monohydrate formulations, where impurities like this compound are considered during the formulation process . This optimization is vital for ensuring consistent dissolution rates and absorption profiles.
Case Study: Stability-Indicating Method Development
A significant study focused on developing a stability-indicating method using RP-HPLC to separate anagrelide from its impurities, including this compound. The method demonstrated exceptional resolution and was validated for its reliability in quality control settings . This research underscores the importance of accurately quantifying impurities to maintain drug quality.
Case Study: Bioequivalence Studies
In bioequivalence studies comparing different formulations of anagrelide, researchers monitored levels of impurities, including this compound, to ensure that they did not adversely affect pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) . These studies are crucial for regulatory approvals and ensuring patient safety.
Mécanisme D'action
The precise mechanism of action of anagrelide impurity 1 is not well-documented. it is known that anagrelide itself works by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. Anagrelide also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation . It is likely that this compound may share some of these mechanisms, although further research is needed to confirm this.
Comparaison Avec Des Composés Similaires
Anagrelide Hydrochloride: The parent compound used to treat essential thrombocythemia.
Anagrelide Impurity C:
Uniqueness: Anagrelide impurity 1 is unique in its specific chemical structure and formation pathway. While other impurities like anagrelide impurity C share some similarities in their synthesis and chemical properties, each impurity has distinct characteristics that require individual analysis and control to ensure the overall quality of the pharmaceutical product .
Activité Biologique
Anagrelide impurity 1, a byproduct associated with the synthesis of the antiplatelet drug anagrelide, has garnered attention for its biological activities and potential implications in pharmacology. This article delves into the compound's biological activity, including its mechanisms, effects on cell proliferation, and relevant case studies.
Overview of Anagrelide and Its Impurities
Anagrelide is primarily known for its role as a platelet-lowering agent in conditions such as essential thrombocythemia (ET). It functions as a phosphodiesterase type III (PDEIII) inhibitor, which plays a critical role in inhibiting megakaryocyte development and platelet production. The molecular structure of anagrelide is represented by the formula , with a molecular weight of 256.088 g/mol .
Inhibition of Megakaryocytopoiesis
Anagrelide and its impurities, including impurity 1, have been shown to selectively inhibit megakaryocyte development. Studies indicate that anagrelide exhibits an IC50 value of approximately 26 nM for inhibiting megakaryocyte growth, while its impurity may exhibit similar or varied potency depending on structural differences . The selectivity towards megakaryocytes suggests that these compounds could be utilized therapeutically without affecting other hematopoietic lineages significantly.
Effects on Cell Proliferation
Research indicates that this compound may influence cell proliferation in various cell lines. For instance, in gastrointestinal stromal tumor (GIST) models, anagrelide has demonstrated a capacity to reduce cell proliferation and promote apoptosis at submicromolar concentrations (IC50 = 16 nM) . This effect is crucial for understanding the potential antitumor properties of anagrelide and its impurities.
Clinical Efficacy in Essential Thrombocythemia
A retrospective study assessed the efficacy and safety of anagrelide in patients with essential thrombocythemia. Among 53 patients treated with anagrelide as a first-line therapy, 83% achieved a platelet count of less than . Adverse events were reported in 32 patients, with a notable incidence of anemia in those with specific genetic mutations . This data underscores the clinical relevance of anagrelide and its impurities in managing platelet-related disorders.
Comparative Studies on Biological Activity
A comparative study evaluated the biological activities of anagrelide and its major metabolites, including impurity 1. The findings revealed that both anagrelide and its metabolites inhibited megakaryocyte development without affecting erythroid or myelomonocytic differentiation . This specificity highlights the potential for developing targeted therapies that minimize side effects associated with broader hematopoietic suppression.
Data Tables
Parameter | Anagrelide | This compound |
---|---|---|
Molecular Formula | TBD | |
IC50 (Megakaryocyte Inhibition) | 26 nM | TBD |
Antitumor Activity (GIST) | IC50 = 16 nM | TBD |
Clinical Efficacy (% achieving target platelet count) | 83% | TBD |
Propriétés
IUPAC Name |
methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHPFJCLXKFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431304 | |
Record name | Anagrelide impurity 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752151-24-9 | |
Record name | Anagrelide open ring methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagrelide impurity 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANAGRELIDE OPEN RING METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.